
Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate)
Descripción general
Descripción
Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate) is a compound with the molecular formula C24H16F12N4P2Pd and a molecular weight of 756.77 . It is a solid substance that appears as a light yellow to brown powder or crystal .
Synthesis Analysis
The synthesis of Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate) is achieved by adding phenanthrolinium hexafluorophosphate (3 equivalents) to a filtered solution of Pd(OAc)2 (1 equivalent) in acetone at room temperature . The complex readily precipitates as a yellow solid and is isolated by filtration .Molecular Structure Analysis
The molecular structure of Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate) is characterized by two 1,10-phenanthroline ligands coordinated to a central palladium(II) ion . The palladium(II) ion is further associated with two hexafluorophosphate ions .Chemical Reactions Analysis
Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate) has been used as a catalyst for the C-H bond arylation of simple azoles . This reaction has been employed in the synthesis of triarylated azoles by sequential arylation .Physical And Chemical Properties Analysis
Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate) is a solid substance that appears as a light yellow to brown powder or crystal .Aplicaciones Científicas De Investigación
Catalysis in Organic Synthesis
Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate): is widely used as a catalyst in organic synthesis. Its ability to facilitate various chemical reactions makes it invaluable in the synthesis of complex organic compounds. For instance, it has been highlighted for its role in the synthesis of 2,4,5-trisubstituted imidazoles , which are important scaffolds in pharmaceuticals .
Electrochemiluminescence in Bioanalysis
This compound exhibits electrochemiluminescence (ECL), which is a property that can be exploited in bioanalytical applications. ECL involves the emission of light from electrochemically generated species upon electron transfer reactions. This characteristic is particularly useful in the development of sensitive detection methods for biomolecules .
Mecanismo De Acción
The mechanism of action of Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate) in chemical reactions involves the palladium(II) center acting as a catalyst in the C-H bond arylation of azoles . In the presence of protons, the Pd(0) complexes are readily oxidized to Pd(II) with the reduction of benzoquinone to hydroquinone .
Safety and Hazards
Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate) is associated with certain hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or if skin irritation occurs .
Propiedades
IUPAC Name |
palladium(2+);1,10-phenanthroline;dihexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H8N2.2F6P.Pd/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*1-7(2,3,4,5)6;/h2*1-8H;;;/q;;2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRLLEYDPGIKKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F12N4P2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113173-22-1 | |
| Record name | Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the coordination geometry around the Palladium(II) center in the complex described in the research?
A1: The research paper states that the Pd(II) center in the complex adopts a distorted cis square-planar geometry []. This geometry is defined by the coordination of two oxygen atoms from a bidentate bisacetylacetonate ligand and two nitrogen atoms from a chelating 1,10-phenanthroline ligand.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




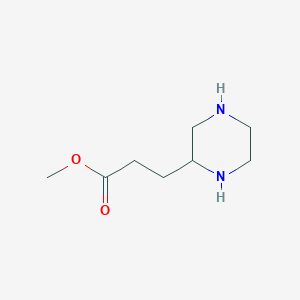

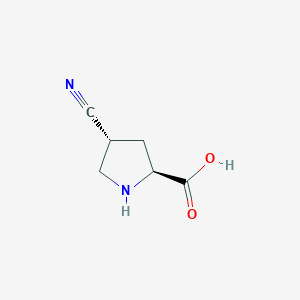
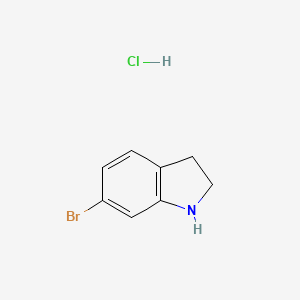
![Methyl 2-bromobenzo[d]thiazole-7-carboxylate](/img/structure/B1501239.png)
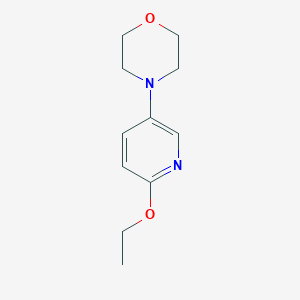


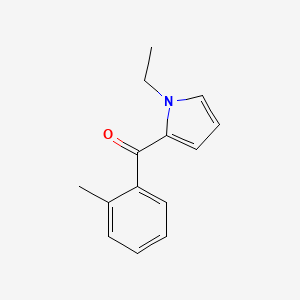
![2-(Piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1501258.png)

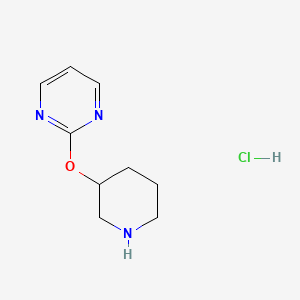
![[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B1501263.png)